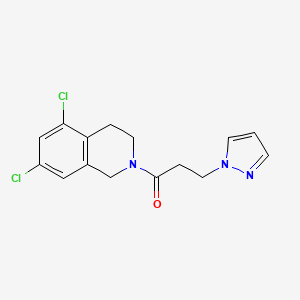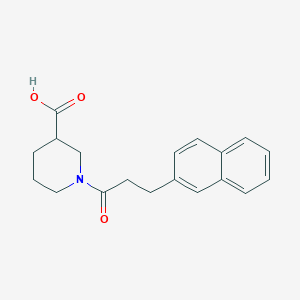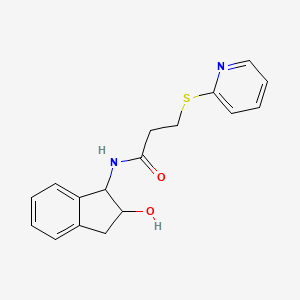
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In
Mecanismo De Acción
The mechanism of action of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has not been fully elucidated. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in biological processes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, this compound has been shown to modulate the activity of various proteins and enzymes involved in neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one in lab experiments is its unique chemical structure, which may allow for the study of specific biological processes. Additionally, this compound has been shown to have potent biological effects, which may make it a useful tool compound for the study of certain diseases and biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions related to the study of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one. One area of interest is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of biological processes. Finally, the development of new synthetic methods for this compound may allow for the study of its various analogs and derivatives.
Métodos De Síntesis
The synthesis of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one involves the reaction of 5,7-dichloro-3,4-dihydroisoquinoline-1(2H)-one with 1-(3-chloropropyl)pyrazole in the presence of a base. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been investigated for its potential use as a tool compound for the study of biological processes, such as protein-protein interactions.
Propiedades
IUPAC Name |
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-12-8-11-10-19(6-2-13(11)14(17)9-12)15(21)3-7-20-5-1-4-18-20/h1,4-5,8-9H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLFZYYMZVBPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)